molecular formula C15H13NO4 B448453 4-Formyl-2-methoxyphenyl phenylcarbamate CAS No. 76455-58-8

4-Formyl-2-methoxyphenyl phenylcarbamate

Cat. No.: B448453
CAS No.: 76455-58-8
M. Wt: 271.27g/mol
InChI Key: CSHKVIUVCDGJSE-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl phenylcarbamate is an organic compound with the molecular formula C15H13NO4 It is characterized by the presence of a formyl group, a methoxy group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate typically involves the reaction of 4-formyl-2-methoxyphenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Formyl-2-methoxyphenol+Phenyl isocyanate4-Formyl-2-methoxyphenyl phenylcarbamate\text{4-Formyl-2-methoxyphenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 4-Formyl-2-methoxyphenol+Phenyl isocyanate→4-Formyl-2-methoxyphenyl phenylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenyl phenylcarbamate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl phenylcarbamate.

    Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl phenylcarbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl phenylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylcarbamate moiety may interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-2-methoxyphenyl methylcarbamate
  • 4-Formyl-2-methoxyphenyl ethylcarbamate
  • 4-Formyl-2-methoxyphenyl butylcarbamate

Uniqueness

4-Formyl-2-methoxyphenyl phenylcarbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts. The phenyl group enhances the compound’s stability and potential for interactions with aromatic systems in biological molecules.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHKVIUVCDGJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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